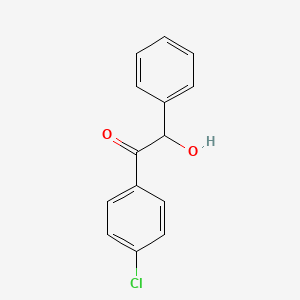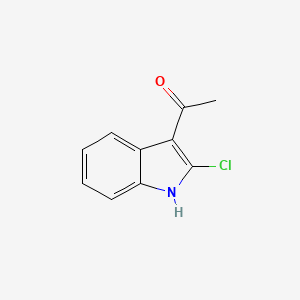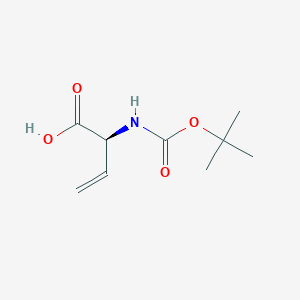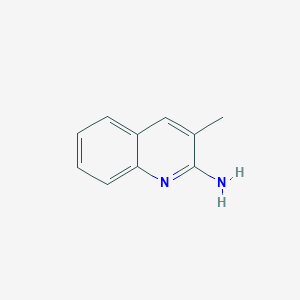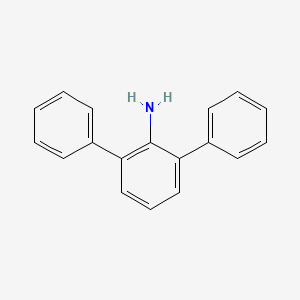
2,6-Diphénylaniline
Vue d'ensemble
Description
2,6-Diphenylaniline is an organic compound with the molecular formula C18H15N . It is also known by its synonyms m-Terphenyl-2′-amine and [1,1′:3′,1′′-Terphenyl]-2′-amine .
Molecular Structure Analysis
The molecular structure of 2,6-Diphenylaniline consists of a central aniline group (NH2) attached to two phenyl groups . The exact structure can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Physical and Chemical Properties Analysis
2,6-Diphenylaniline has a molecular weight of 245.32 g/mol . It has a predicted density of 1.103 g/cm3 and a predicted boiling point of 395.7°C . The melting point is reported to be 85-86°C . The compound is expected to be stable under normal conditions, but it should be stored in a dark place, under an inert atmosphere, at room temperature .
Applications De Recherche Scientifique
Émission induite par agrégation (AIE)
Les dérivés de la 2,6-diphénylaniline ont été étudiés pour leur propriété photophysique unique connue sous le nom d'émission induite par agrégation (AIE). Cette propriété est importante dans le développement de nouveaux matériaux fluorescents pour des applications telles que l'imagerie biologique et l'optoélectronique .
Électronique organique
Des composés structurellement liés à la this compound sont utilisés dans l'électronique organique, en particulier dans les cellules solaires organiques (OSC), les transistors organiques à effet de champ (OFET), les diodes électroluminescentes organiques (OLED) et les dispositifs électrochromes. Les propriétés électroniques de la this compound en font un candidat potentiel pour ces applications .
Photothérapie dynamique
Dans le domaine de la médecine, les composés à base de this compound ont été explorés pour leur utilisation en photothérapie dynamique (PDT). Cette thérapie est un traitement qui utilise des agents photosensibilisants, associés à la lumière, pour produire des espèces réactives de l'oxygène qui tuent les cellules voisines .
Structures moléculaire et cristalline
L'étude des structures moléculaire et cristalline des dérivés de la this compound peut fournir des informations sur leur comportement chimique et leurs applications potentielles en science des matériaux .
Calculs théoriques
Les calculs théoriques sur la this compound peuvent aider à prédire sa réactivité et son interaction avec d'autres molécules, ce qui est crucial pour son application dans divers domaines de la chimie .
Safety and Hazards
2,6-Diphenylaniline is classified as a hazardous substance. It has been assigned the hazard statements H302, H315, H318, H335, and H410, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects . Appropriate safety measures should be taken when handling this compound.
Orientations Futures
Mécanisme D'action
Target of Action
This compound is a derivative of aniline and has been used in the synthesis of various chemical compounds . .
Mode of Action
It’s worth noting that the compound is synthesized from aniline through a process known as the Buchwald–Hartwig amination reaction . This reaction is a powerful tool for forming carbon-nitrogen bonds, which are key in many biological molecules.
Biochemical Pathways
It’s known that aniline derivatives can participate in various chemical reactions, leading to the formation of different compounds . More research is needed to fully understand the biochemical pathways influenced by 2,6-Diphenylaniline.
Result of Action
It’s known that aniline and its derivatives can have various effects depending on their specific structures and the biological systems they interact with .
Analyse Biochimique
Biochemical Properties
2,6-Diphenylaniline plays a significant role in biochemical reactions, particularly in the synthesis of organic ligands and metal-organic frameworks. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, 2,6-Diphenylaniline can act as a ligand, binding to metal ions and forming stable complexes that are crucial in catalysis and other biochemical processes . The nature of these interactions often involves coordination bonds between the nitrogen atom of 2,6-Diphenylaniline and the metal ions.
Cellular Effects
2,6-Diphenylaniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of certain enzymes and proteins within the cell, leading to alterations in metabolic pathways . For example, 2,6-Diphenylaniline can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of 2,6-Diphenylaniline involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their function. This binding often occurs through coordination bonds, where the nitrogen atom of 2,6-Diphenylaniline interacts with the active site of the enzyme . Additionally, 2,6-Diphenylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diphenylaniline can change over time due to its stability and degradation properties. Studies have shown that 2,6-Diphenylaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 2,6-Diphenylaniline has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 2,6-Diphenylaniline vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
2,6-Diphenylaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, 2,6-Diphenylaniline can affect the pathways involved in the synthesis and degradation of aromatic compounds, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, 2,6-Diphenylaniline is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The transport and distribution of 2,6-Diphenylaniline are crucial for its biochemical activity, as they determine its availability and concentration at the site of action.
Subcellular Localization
The subcellular localization of 2,6-Diphenylaniline is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects . For example, 2,6-Diphenylaniline may localize to the mitochondria or endoplasmic reticulum, impacting the function of enzymes and proteins within these organelles.
Propriétés
IUPAC Name |
2,6-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQMLISBVUTWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451797 | |
| Record name | 2,6-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87666-57-7 | |
| Record name | 2,6-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87666-57-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



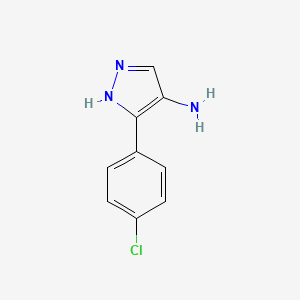
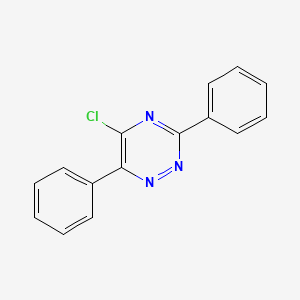

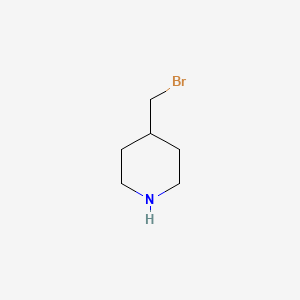
![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)
